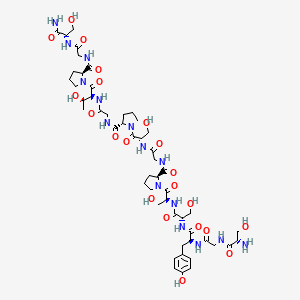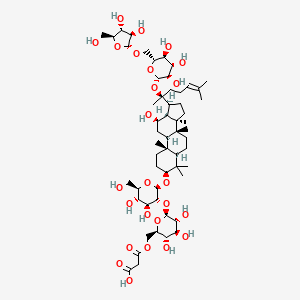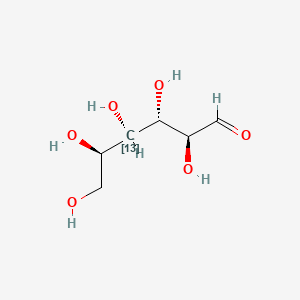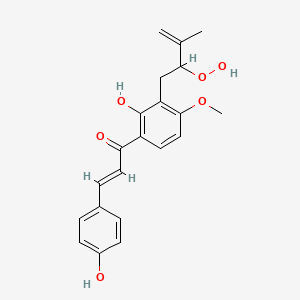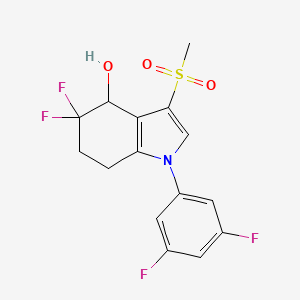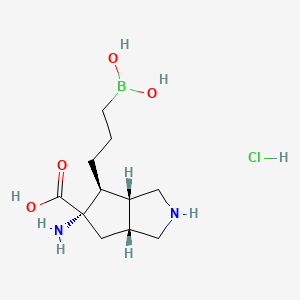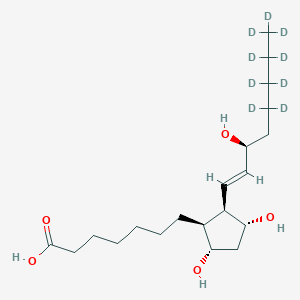
Anti-A|A agent 1A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anti-Aβ agent 1A is a potent anti-amyloid-β agent known for its significant inhibitory effects on lipopolysaccharide-induced interleukin-1β, interleukin-6, and tumor necrosis factor-α levels. It also reduces hydrogen peroxide-induced apoptosis in SH-SY5Y cells through the mitochondrial pathway, exhibiting antioxidant, anti-inflammatory, anti-amyloid-β toxicity, and neuroprotective activities . This compound is primarily used in the study of Alzheimer’s disease.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anti-Aβ agent 1A involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves organic synthesis techniques, including condensation reactions, cyclization, and purification steps to achieve the desired purity and yield.
Industrial Production Methods
Industrial production of Anti-Aβ agent 1A typically involves large-scale organic synthesis in specialized facilities. The process includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques to ensure consistency and quality. The compound is produced in bulk quantities and undergoes rigorous quality control to meet research-grade standards.
化学反応の分析
Types of Reactions
Anti-Aβ agent 1A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the structure of Anti-Aβ agent 1A.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
科学的研究の応用
Anti-Aβ agent 1A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including apoptosis and inflammation.
Medicine: Primarily used in Alzheimer’s disease research to study its neuroprotective and anti-amyloid-β activities.
Industry: Employed in the development of new therapeutic agents and diagnostic tools for neurodegenerative diseases.
作用機序
Anti-Aβ agent 1A exerts its effects through multiple pathways:
Mitochondrial Pathway: Reduces hydrogen peroxide-induced apoptosis in SH-SY5Y cells by modulating mitochondrial function.
Anti-inflammatory Pathway: Inhibits lipopolysaccharide-induced interleukin-1β, interleukin-6, and tumor necrosis factor-α levels, thereby reducing inflammation.
Antioxidant Activity: Exhibits antioxidant properties that protect cells from oxidative stress.
類似化合物との比較
Similar Compounds
Anti-Aβ agent 2A: Another anti-amyloid-β agent with similar neuroprotective activities.
Anti-Aβ agent 3A: Known for its potent anti-inflammatory effects.
Uniqueness
Anti-Aβ agent 1A is unique due to its combined antioxidant, anti-inflammatory, and neuroprotective activities. Its ability to modulate multiple pathways makes it a valuable compound in Alzheimer’s disease research.
特性
分子式 |
C35H49NO4 |
|---|---|
分子量 |
547.8 g/mol |
IUPAC名 |
[(5'R,6R,7S,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] N-benzylcarbamate |
InChI |
InChI=1S/C35H49NO4/c1-22-12-17-35(38-21-22)23(2)31-30(40-35)19-29-27-11-10-25-18-26(39-32(37)36-20-24-8-6-5-7-9-24)13-15-33(25,3)28(27)14-16-34(29,31)4/h5-10,22-23,26-31H,11-21H2,1-4H3,(H,36,37)/t22-,23+,26+,27?,28?,29?,30?,31?,33+,34+,35-/m1/s1 |
InChIキー |
RXFGPLFEPYYPNM-OXNOKUAHSA-N |
異性体SMILES |
C[C@@H]1CC[C@@]2([C@H](C3C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CC[C@@H](C6)OC(=O)NCC7=CC=CC=C7)C)C)C)OC1 |
正規SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)NCC7=CC=CC=C7)C)C)C)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


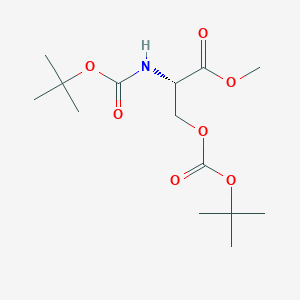
![6-{(1S)-1-[(2-amino-6-fluoroquinolin-3-yl)oxy]ethyl}-5-(1H-pyrazol-1-yl)pyridin-2(1H)-one](/img/structure/B12408619.png)
